molecular formula C13H24O4 B12579817 3-(Butanoyloxy)propyl hexanoate CAS No. 197660-12-1

3-(Butanoyloxy)propyl hexanoate

Cat. No.: B12579817
CAS No.: 197660-12-1
M. Wt: 244.33 g/mol
InChI Key: JKDBRTBWKVLOSS-UHFFFAOYSA-N
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Description

3-(Butanoyloxy)propyl hexanoate is a diester compound characterized by a propyl backbone substituted with a butanoyloxy group (C₃H₇COO-) at the third carbon and a hexanoate group (C₅H₁₁COO-) at the terminal position. Its molecular formula is C₁₃H₂₂O₄, with an exact mass of 254.15 g/mol (calculated). The compound’s structure grants it intermediate polarity, making it soluble in organic solvents and suitable for applications requiring controlled hydrophobicity.

Potential applications include use as a plasticizer, emollient in cosmetics, or flavoring agent, inferred from the roles of structurally related esters like propyl hexanoate . Its dual ester functionality may enhance compatibility with polymers or lipid-based formulations, though specific industrial adoption remains undocumented in the literature.

Properties

CAS No.

197660-12-1

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

3-butanoyloxypropyl hexanoate

InChI

InChI=1S/C13H24O4/c1-3-5-6-9-13(15)17-11-7-10-16-12(14)8-4-2/h3-11H2,1-2H3

InChI Key

JKDBRTBWKVLOSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCCOC(=O)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Butanoyloxy)propyl hexanoate is synthesized through an esterification reaction. This involves the reaction of butanoic acid and hexanoic acid with 3-hydroxypropyl alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .

Industrial Production Methods

In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of water, which is essential for driving the reaction to completion. The use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(Butanoyloxy)propyl hexanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Butanoyloxy)propyl hexanoate involves its hydrolysis into butanoic acid, hexanoic acid, and 3-hydroxypropyl alcohol. These products can then participate in various biochemical pathways. The ester bond is cleaved by the action of esterases, enzymes that catalyze the hydrolysis of esters .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 3-(butanoyloxy)propyl hexanoate and analogous propyl esters:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications References
3-(Butanoyloxy)propyl hexanoate Butanoyloxy + hexanoate 254.15 Moderate hydrophobicity; dual ester groups may improve thermal stability. Potential plasticizer, cosmetics, flavors Inferred
Propyl hexanoate Hexanoate only 158.24 High volatility; fruity odor. Cosmetics, food flavoring
3-(Methylthio)propyl hexanoate Methylthio + hexanoate 206.30 Sulfur-containing; pungent aroma. Flavor ingredient (FEMA 4436)
3-(Pyridin-3-yl)propyl hexanoate Pyridinyl + hexanoate 249.34 Polar due to aromatic N-heterocycle; likely bioactive. Pharmaceuticals, agrochemicals
Butanoic acid, 3-(3-phenoxypropoxy)propyl ester Phenoxypropoxy + butanoate 308.20 High molecular weight; aromatic ether linkage. Unspecified (structural analog)

Key Observations:

Bioactivity: Unlike 3-(pyridin-3-yl)propyl hexanoate, which may exhibit pharmacological activity due to its pyridine ring, the target compound’s lack of heteroatoms limits its direct biomedical relevance .

Flavor vs. Functionality: While 3-(methylthio)propyl hexanoate is used in flavors for its sulfurous notes, the butanoyloxy variant’s odor profile remains uncharacterized, suggesting niche applications .

Polymer Compatibility: The dual ester structure parallels polyhydroxybutyrate hexanoate (PHBHx), where hexanoate side chains improve flexibility and crystallinity in bioplastics .

Research Findings and Industrial Relevance

  • Cosmetics: Propyl hexanoate derivatives are widely adopted in emollients due to their skin-conditioning properties. The butanoyloxy variant’s longer alkyl chain could enhance moisturization efficacy .
  • Flavors and Fragrances: Esters like 3-(methylthio)propyl hexanoate dominate flavor markets, but the target compound’s odor profile requires empirical analysis to assess competitiveness .
  • Material Science: In PHBHx, hexanoate content directly influences crystallinity and thermal behavior. By analogy, 3-(butanoyloxy)propyl hexanoate could serve as a co-monomer or plasticizer in copolymers .

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